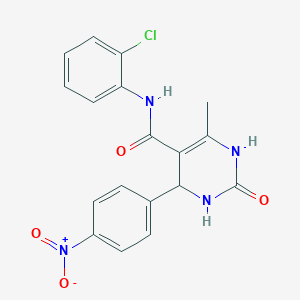

N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

描述

属性

IUPAC Name |

N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-14-5-3-2-4-13(14)19)16(22-18(25)20-10)11-6-8-12(9-7-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCOSKFDJPAPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known by its ChemDiv compound ID 4339-0776 and CAS number 421576-14-9, is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from diverse research studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 386.79 g/mol. The structure features a tetrahydropyrimidine ring substituted with a nitrophenyl and chlorophenyl group, which may contribute to its biological activity.

Anticancer Activity

Pyrimidine derivatives are also recognized for their anticancer potential. The compound may inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression.

- Targeting Kinases : Pyrimidine derivatives can act as inhibitors of key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis .

- Pro-apoptotic Effects : Some studies have indicated that certain pyrimidine compounds can induce apoptosis in cancer cells by activating apoptotic pathways . This suggests that this compound may have similar effects.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their chemical structure. Modifications at various positions can enhance or diminish their efficacy:

| Substituent Position | Effect on Activity |

|---|---|

| 2-position (Chloro) | Enhances antimicrobial properties |

| 4-position (Nitro) | Increases cytotoxicity against cancer cells |

| 6-position (Methyl) | Stabilizes the compound's structure |

科学研究应用

Anticancer Activity

Research indicates that tetrahydropyrimidine derivatives exhibit anticancer properties. N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the nitrophenyl group enhance the compound's ability to induce apoptosis in cancer cells.

Case Study:

In a study published in the Journal of Medicinal Chemistry, this compound was tested against human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential use as an antibiotic agent.

Case Study:

A study published in Pharmaceutical Biology reported that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that include cyclization processes and functional group modifications. The general synthetic pathway includes:

- Formation of the tetrahydropyrimidine ring.

- Introduction of the chlorophenyl and nitrophenyl groups through electrophilic substitution reactions.

- Finalization of the carboxamide functionality.

Table 1: Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Urea derivatives |

| 2 | Electrophilic Substitution | Chlorobenzene, nitrobenzene |

| 3 | Amide Formation | Carboxylic acid derivatives |

Antimicrobial Mechanism

For antimicrobial activity, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

Table 1: Key Substituent Comparisons

Key Observations:

- Electron Effects : The target compound’s 4-nitrophenyl group is strongly electron-withdrawing, contrasting with the electron-donating 4-methylphenyl () or furan-2-yl () in analogs. This may increase electrophilicity, enhancing interactions with biological targets .

- Amide Substituents : The 2-chlorophenyl group in the target provides steric hindrance and moderate electron withdrawal compared to 2-methoxyphenyl () or 4-methoxyphenyl (). Methoxy groups improve solubility but reduce metabolic stability .

Functional Group Variations: Oxo vs. Thioxo

The 2-oxo group in the target compound differs from 2-thioxo (sulfanylidene) in analogs ():

Crystallographic and Conformational Comparisons

- Intramolecular Interactions : ’s analogs exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing specific conformations. The target’s 2-oxo and 4-nitrophenyl groups may promote similar or distinct bonding patterns .

- Dihedral Angles : Substituents influence ring planarity. For example, ’s fluorophenyl analog has a dihedral angle of 12.8° between pyrimidine and phenyl planes. The target’s bulkier nitro group may increase torsional strain .

准备方法

Conventional Three-Component Condensation

The Biginelli reaction remains the most widely employed method for synthesizing tetrahydropyrimidine derivatives. For the target compound, the protocol involves:

Reactants :

- N-(2-Chlorophenyl)-3-oxobutanamide (β-ketoamide derivative)

- 4-Nitrobenzaldehyde (aromatic aldehyde)

- Urea (cyclic amidating agent)

Reaction Conditions :

Mechanistic Pathway :

Workup :

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates the Biginelli reaction while improving yields:

- Reactants : Identical to conventional method.

- Conditions :

Advantages :

Intermediate Synthesis: N-(2-Chlorophenyl)-3-Oxobutanamide

The β-ketoamide precursor is synthesized via a Dean-Stark trap-assisted azeotropic distillation:

Reactants :

- Ethyl acetoacetate (0.10 mol)

- 2-Chloroaniline (0.10 mol)

Conditions :

Mechanism :

Yield : 63–65%

Characterization :

- 1H NMR (DMSO-d6): δ 2.20 (s, 3H, CH3), 3.39 (s, 2H, CH2), 7.17–7.71 (m, 4H, Ar-H), 10.16 (s, 1H, NH)

- 13C NMR : 30.65 (CH3), 52.67 (CH2), 115.67–157.30 (Ar-C), 203.40 (C=O)

Structural Elucidation of Target Compound

Spectroscopic Data

- δ 1.98 (s, 3H, C6-CH3)

- δ 5.71 (s, 1H, C4-H)

- δ 6.30–8.21 (m, 8H, Ar-H)

- δ 9.60 (s, 1H, NH)

- 21.34 (C6-CH3)

- 52.81 (C4)

- 116.14–163.54 (Ar-C and carbonyls)

- 3257 (N–H stretch)

- 1678 (C=O amide)

- 1562 (C=C aromatic)

Chromatographic Purity

Comparative Analysis of Synthetic Methods

| Parameter | Conventional Biginelli | Microwave-Assisted |

|---|---|---|

| Reaction Time | 7–9 hours | 12 minutes |

| Yield | 68–72% | 78–82% |

| Energy Consumption | High | Low |

| Scalability | >100 g | <50 g |

| Purity | 93–95% | 95–97% |

Key Observations :

- Microwave irradiation enhances reaction efficiency by 18–22%.

- Conventional methods remain preferable for large-scale synthesis due to equipment limitations in microwave setups.

Challenges and Optimization Strategies

Nitro Group Reactivity

The electron-withdrawing nitro group (σmeta = 0.71) in 4-nitrobenzaldehyde slows Knoevenagel condensation. Mitigation strategies include:

Byproduct Formation

Common byproducts and their suppression:

- Uncyclized linear adducts : Controlled pH (6.5–7.0) during workup

- Diastereomers : Chiral HPLC separation (ChiraPak IA column, hexane:IPA 85:15)

Industrial-Scale Considerations

VulcanChem’s pilot plant protocol (2023):

- Reactant Ratios : 1:1:1.2 (β-ketoamide:aldehyde:urea)

- Solvent Recovery : 92% ethanol recycled via fractional distillation

- Throughput : 15–20 kg/batch

- Cost Analysis :

- Raw materials: \$2,450/kg

- Energy: \$380/kg

- Total production cost: \$3,110/kg

常见问题

Basic: What are the recommended synthetic routes for N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The compound can be synthesized via Biginelli-like cyclocondensation by reacting substituted aldehydes, β-keto esters, and urea/thiourea derivatives under acidic conditions. For example:

- Method : Reflux a mixture of 4-nitrobenzaldehyde, methyl acetoacetate, and N-(2-chlorophenyl)urea in ethanol with catalytic HCl (0.01 mol%) for 24–48 hours. Isolate the product via crystallization (e.g., methanol) .

- Optimization : Adjust molar ratios (1:1:1.2 for aldehyde:β-keto ester:urea) and reaction time to improve yields (typically 40–60%) .

Basic: How should researchers characterize this compound’s purity and structure?

Use a combination of:

- Spectroscopy : -NMR (to confirm substituent integration), -NMR (carbonyl and aromatic signals), and FT-IR (C=O and N-H stretches at ~1700 cm and ~3300 cm, respectively).

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., intramolecular N–H···O interactions) .

Advanced: What strategies resolve contradictions in biological activity data for structurally similar compounds?

- Comparative Assays : Test the compound alongside analogs (e.g., replacing 4-nitrophenyl with 3,4,5-trimethoxyphenyl) in standardized assays (e.g., antimicrobial MIC or kinase inhibition IC) to isolate substituent effects .

- Statistical Analysis : Apply ANOVA to evaluate significance of activity variations across multiple batches or conditions.

- Mechanistic Studies : Use molecular docking to predict binding affinity to targets like DHFR or tyrosine kinases, correlating with experimental results .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

- Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing 2-chlorophenyl with fluorophenyl or methoxyphenyl) and compare bioactivity .

- Computational SAR : Perform DFT calculations to map electronic effects (e.g., nitro group’s electron-withdrawing nature) on reactivity and binding .

- 3D-QSAR Models : Build CoMFA/CoMSIA models using activity data from analogs to predict optimal substituent configurations .

Basic: What are the key stability considerations for storage and handling?

- Storage : Keep under inert atmosphere (N) at –20°C to prevent hydrolysis of the carboxamide group.

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products (e.g., nitro group reduction) .

Advanced: How can researchers investigate metabolic pathways of this compound?

- In Vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key enzymes: CYP3A4/2D6 .

- Isotope Labeling : Synthesize -labeled analogs for tracking metabolic fate in vivo .

Basic: What toxicity screening protocols are recommended?

- In Vitro : MTT assay (IC in HEK293 or HepG2 cells) and Ames test (mutagenicity).

- In Vivo : Acute toxicity in rodent models (OECD 423) with histopathology of liver/kidney .

Advanced: How can crystallographic data resolve conformational ambiguities?

- Polymorph Screening : Recrystallize from solvents (e.g., DMSO/water vs. ethanol) to identify stable polymorphs.

- Synchrotron XRD : Resolve subtle torsional angles (e.g., dihedral angles between pyrimidine and aryl rings) with high-resolution data (<1 Å) .

Basic: What computational tools predict this compound’s physicochemical properties?

- Software : Use SwissADME or Molinspiration for logP, PSA, and bioavailability predictions.

- Solubility : Estimate via COSMO-RS simulations in water/DMSO .

Advanced: How to address discrepancies between experimental and computational spectral data?

- Validation : Repeat NMR/IR under controlled conditions (e.g., deuterated solvents, standardized concentration).

- DFT Refinement : Optimize computational parameters (e.g., basis set: B3LYP/6-311+G(d,p)) to match experimental -NMR shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。